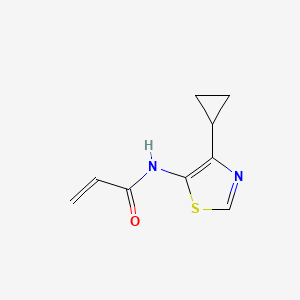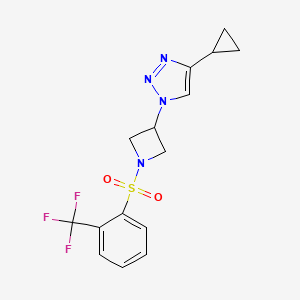![molecular formula C14H16N2O4 B2668208 Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287263-53-8](/img/structure/B2668208.png)
Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as NBOMe, is a psychoactive substance that belongs to the phenethylamine family. This compound is known for its potent hallucinogenic effects and has gained popularity among recreational drug users in recent years. However, its chemical structure and properties have also attracted the attention of scientific researchers. In
作用機序
The mechanism of action of Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of LSD and other psychedelics. It also has affinity for other serotonin receptors such as 5-HT2C and 5-HT1A, as well as adrenergic and dopaminergic receptors. The activation of these receptors leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate are similar to those of other hallucinogenic drugs. It can cause changes in perception, mood, and thought processes, as well as alterations in sensory and motor function. It can also induce hallucinations, synesthesia, and altered states of consciousness. However, Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been associated with a higher risk of adverse effects such as seizures, cardiovascular complications, and even death, compared to other psychedelics.
実験室実験の利点と制限
One advantage of using Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its high potency and selectivity for specific serotonin receptors. This allows researchers to study the function of these receptors in detail and explore their potential as therapeutic targets. However, the use of Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in research is limited by its potential toxicity and safety concerns. It requires careful handling and storage, and its use in animal or human studies must be approved by regulatory agencies.
将来の方向性
There are several future directions for research on Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is the development of new compounds based on its chemical structure, with improved safety and efficacy profiles. Another direction is the investigation of its potential therapeutic applications in mental health disorders, such as depression and PTSD. Additionally, further studies are needed to understand its mechanism of action and the long-term effects of its use on the brain and other organs.
合成法
The synthesis of Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves the reaction of 2-nitrophenyl cyclopentadienone with methylamine and acetic anhydride. This process results in the formation of a yellow crystalline powder that is highly soluble in ethanol and water. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a strong affinity for serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. Additionally, Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been used as a research tool in neuroscience to study the function of these receptors and their role in the development of mental illness.
特性
IUPAC Name |
methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)11(15)14-6-13(7-14,8-14)9-4-2-3-5-10(9)16(18)19/h2-5,11H,6-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOFBWAROIUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC=CC=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)



![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)


![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)